

Application Notes and Protocols for Rimiducid Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimiducid (also known as AP1903) is a small molecule dimerizing agent utilized to conditionally control the activity of genetically engineered proteins. It functions by binding to a modified FKBP12 protein (FKBP12v36), which can be fused to a protein of interest. This binding event induces dimerization of the fusion protein, leading to its activation. A primary application of Rimiducid is in the context of cell therapies, particularly Chimeric Antigen Receptor (CAR) T-cell therapy, where it acts as a "safety switch." In this system, an inducible caspase-9 (iCasp9) enzyme is fused to the FKBP12v36 domain. Administration of Rimiducid triggers the dimerization and activation of iCasp9, leading to the rapid induction of apoptosis in the engineered cells.[1][2][3] This provides a mechanism to eliminate the therapeutic cells in the event of severe toxicity.

These application notes provide a comprehensive guide for the preparation and administration of **Rimiducid** in murine research models, summarizing key quantitative data and experimental protocols.

Data Summary

The following table summarizes key quantitative data for **Rimiducid** administration in mice based on preclinical studies.



Parameter	Value	Administrat ion Route	Mouse Model	Application	Reference
Effective Dose (Safety Switch)	0.5 mg/kg - 5 mg/kg	Intraperitonea I (i.p.)	NSG mice with human tumors	Resolution of CAR-T cell- related toxicity	[4]
Effective Dose (Titration)	5 x 10-5 - 5 mg/kg	Intraperitonea I (i.p.)	Raji tumor- bearing mice	Dose- dependent reduction of CAR-T cells	[4]
Plasma Concentratio n (Humans)	Cmax: ~10 - 1,275 ng/mL	Intravenous (i.v.)	Healthy Volunteers	Dose- proportional increase with 0.01 - 1.0 mg/kg dose	
Plasma Half- life (Humans)	Rapid distribution phase	Intravenous (i.v.)	Healthy Volunteers	Levels reduced to ~7% of Cmax at 2 hours post-infusion	•
Pharmacokin etics in Mice	Specific Cmax, T1/2, AUC data not readily available in cited literature.	-	-	-	-

Note: Pharmacokinetic parameters for **Rimiducid** in mice (Cmax, T1/2, AUC) are not extensively published in the public domain. Researchers should perform pilot studies to determine these parameters for their specific experimental setup.

Experimental Protocols



Materials

- Rimiducid (AP1903) powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Sterile syringes and needles (e.g., 27-30 gauge)
- Vortex mixer
- Heating block or water bath (optional)

Rimiducid Stock Solution Preparation (10 mg/mL)

- Aseptically weigh the required amount of Rimiducid powder.
- In a sterile microcentrifuge tube, dissolve the Rimiducid powder in sterile DMSO to a final concentration of 10 mg/mL.
- Vortex thoroughly until the powder is completely dissolved. A brief warming to 37°C may aid
 in dissolution.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution and Vehicle Preparation

The following is a common vehicle formulation for **Rimiducid** administration in mice. The final concentration of the working solution should be calculated based on the desired dose and the average weight of the mice.

Vehicle Composition:



- 5% DMSO
- 40% PEG300
- 5% Tween 80
- 50% Sterile Saline or PBS

Preparation of Working Solution (Example for a 1 mg/mL final concentration):

- In a sterile tube, combine the required volumes of DMSO (from the stock solution), PEG300, and Tween 80. For example, to prepare 1 mL of working solution, you would use:
 - 100 μL of 10 mg/mL Rimiducid stock in DMSO
 - 400 μL of PEG300
 - 50 μL of Tween 80
- Vortex the mixture thoroughly until it forms a clear, homogenous solution.
- Add 450 μL of sterile saline or PBS to the mixture.
- Vortex again to ensure complete mixing.
- The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required. Prepare the working solution fresh on the day of injection.

Administration Protocols

General Guidelines:

- All injections should be performed using aseptic techniques.
- The volume of injection should not exceed 10 mL/kg body weight for intraperitoneal injections and should be administered slowly for intravenous injections.
- Animals should be properly restrained during the injection procedure.



Monitor animals for any adverse reactions following administration.

Intraperitoneal (i.p.) Injection:

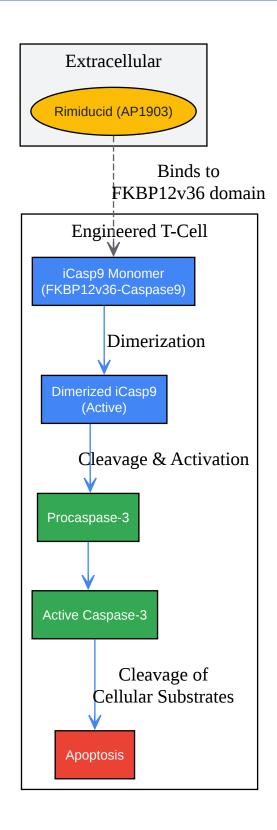
- Restrain the mouse by scruffing the neck and back to expose the abdomen.
- Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.
- Insert a 27-30 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
- Aspirate to ensure that the needle has not entered the bladder or intestines (no fluid should be drawn into the syringe).
- Slowly inject the Rimiducid working solution.
- Withdraw the needle and return the mouse to its cage.

Intravenous (i.v.) Injection (Tail Vein):

- Warm the mouse under a heat lamp to dilate the tail veins.
- Place the mouse in a suitable restrainer to immobilize the tail.
- · Disinfect the tail with an alcohol wipe.
- Using a 28-30 gauge needle, insert it into one of the lateral tail veins.
- Slowly inject the Rimiducid working solution. Resistance or swelling indicates an unsuccessful injection.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor for any signs of distress.

Visualizations Signaling Pathway of Rimiducid-Induced Apoptosis



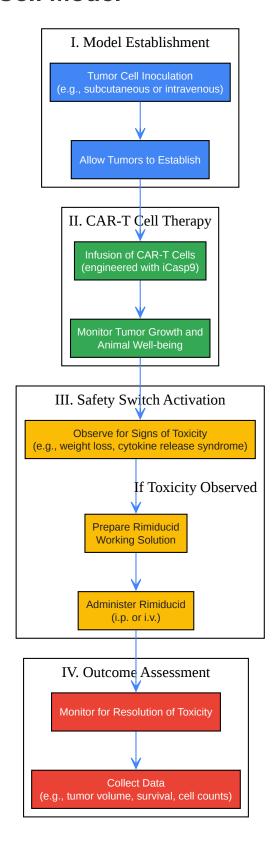


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Caption: **Rimiducid**-mediated dimerization and activation of inducible caspase-9 (iCasp9), leading to apoptosis.



Experimental Workflow for Rimiducid Administration in a Murine CAR-T Cell Model





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Caption: A typical experimental workflow for evaluating the **Rimiducid**-inducible safety switch in a murine CAR-T cell therapy model.

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